molecular formula C10H10N2O2 B14823360 3-Cyclopropoxy-5-methoxypicolinonitrile

3-Cyclopropoxy-5-methoxypicolinonitrile

Cat. No.: B14823360
M. Wt: 190.20 g/mol
InChI Key: AAPUSQDUKPUNTR-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-methoxypicolinonitrile is a heterocyclic organic compound featuring a picolinonitrile backbone substituted with cyclopropoxy and methoxy groups at positions 3 and 5, respectively. However, the provided evidence () focuses on 3-Cyclopropoxy-5-methylpicolinonitrile, a structurally analogous compound with a methyl group instead of methoxy at position 5 . This discrepancy highlights the need for careful differentiation between substituents (methyl vs. methoxy) when comparing properties.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-cyclopropyloxy-5-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C10H10N2O2/c1-13-8-4-10(14-7-2-3-7)9(5-11)12-6-8/h4,6-7H,2-3H2,1H3

InChI Key

AAPUSQDUKPUNTR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C#N)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-methoxypicolinonitrile typically involves the cyclopropanation of a suitable precursor followed by nitrile formation. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-methoxypicolinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

3-Cyclopropoxy-5-methoxypicolinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-methoxypicolinonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The primary structural analogs of 3-Cyclopropoxy-5-methoxypicolinonitrile include:

3-Cyclopropoxy-5-methylpicolinonitrile (): Differs by a methyl group at position 5 instead of methoxy.

3-Ethoxy-5-methoxypicolinonitrile: Ethoxy substituent at position 3 instead of cyclopropoxy.

3-Cyclopropoxy-5-hydroxypicolinonitrile: Hydroxyl group replaces methoxy at position 4.

Property This compound (Hypothetical) 3-Cyclopropoxy-5-methylpicolinonitrile 3-Ethoxy-5-methoxypicolinonitrile
Molecular Weight ~220.23 g/mol ~204.22 g/mol ~208.22 g/mol
Polarity High (methoxy increases polarity) Moderate (methyl is less polar) Moderate (ethoxy is less polar)
Solubility (Water) Low (cyclopropoxy reduces solubility) Very Low Low
Reactivity Nitrile undergoes nucleophilic addition Similar Similar

Key Research Findings

  • Cyclopropoxy vs.
  • Stability : Methoxy-substituted compounds generally exhibit higher oxidative stability than hydroxyl-substituted analogs, which are prone to degradation.

Limitations and Discrepancies in Available Data

The provided evidence (PubChem entry for 3-Cyclopropoxy-5-methylpicolinonitrile) lacks experimental data for direct comparison with the methoxy variant. For example:

  • No spectral data (NMR, IR) to confirm structural assignments.
  • No biological activity or synthetic yield comparisons.

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